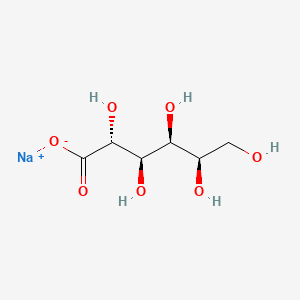

Sodium D-gulonate

Overview

Description

Sodium D-gulonate, also known as sodium D-gluconate, is a sodium salt of D-gluconic acid. It is a white, water-soluble powder with the chemical formula C6H11NaO7. This compound is known for its chelating properties and is widely used in various industries due to its non-toxic and biodegradable nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium D-gulonate can be synthesized through the fermentation process or chemical synthesis. In the fermentation process, glucose is fermented by certain microorganisms, typically strains of Aspergillus niger or Pseudomonas. The primary product of this fermentation is D-gluconic acid, which is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods

The industrial production of this compound involves several steps:

Fermentation: Glucose or other sugar sources are fermented by microorganisms to produce D-gluconic acid.

Neutralization: The D-gluconic acid is neutralized with sodium hydroxide to form this compound.

Purification: The solution undergoes filtration and chemical treatments to achieve the desired purity.

Crystallization: The purified solution is subjected to crystallization.

Drying and Packaging: The this compound crystals are dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Sodium D-gulonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form D-glucaric acid.

Reduction: It can be reduced to form D-gluconic acid.

Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include various metal salts that can replace the sodium ion.

Major Products Formed

Oxidation: D-glucaric acid.

Reduction: D-gluconic acid.

Substitution: Various metal gluconates depending on the substituting cation.

Scientific Research Applications

Sodium D-gulonate has a wide range of applications in scientific research, including:

Chemistry: Used as a chelating agent in various chemical processes.

Biology: Studied for its role in metabolic pathways and as a nutrient supplement.

Medicine: Used in formulations for mineral supplements and as a component in certain medications.

Industry: Utilized in textile, metal surface treatment, and cement industries due to its chelating properties

Mechanism of Action

The mechanism of action of sodium D-gulonate involves its ability to chelate metal ions. This chelation process involves the coordination of the D-gulonate anion to metal cations, forming stable complexes. This property is particularly useful in applications where metal ion control is essential, such as in water treatment and metal surface cleaning .

Comparison with Similar Compounds

Similar Compounds

Calcium D-gluconate: Similar in structure but contains calcium instead of sodium.

Potassium D-gluconate: Similar in structure but contains potassium instead of sodium.

Magnesium D-gluconate: Similar in structure but contains magnesium instead of sodium.

Uniqueness

Sodium D-gulonate is unique due to its high solubility in water and its effectiveness as a chelating agent. Its non-toxic and biodegradable nature makes it environmentally friendly and suitable for a wide range of applications .

Properties

IUPAC Name |

sodium;(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMFZISCCZSDND-BZWNWTOPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6451-20-3 | |

| Record name | Sodium gulonate, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM GULONATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZL0320WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)